![molecular formula C22H21ClN6 B3017201 N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955339-09-0](/img/structure/B3017201.png)

N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

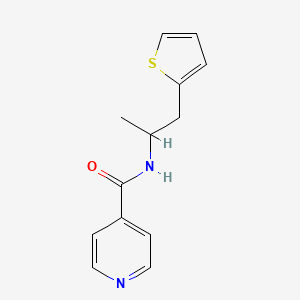

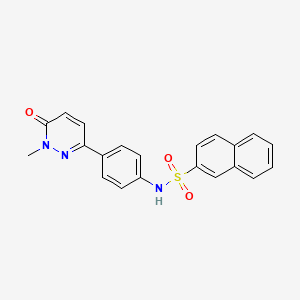

“N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolopyrimidines are fused nitrogen-containing heterocyclic ring systems that are considered as privileged core skeletons in biologically active compounds .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . In addition, 1,4-disubstituted triazoles have been synthesized using Cu (I) catalysed click reaction .科学的研究の応用

Hydrogen Bonding in Crystal Structures

N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for its role in the formation of hydrogen-bonded sheets within crystal structures. This compound, along with similar derivatives, was analyzed to understand the hydrogen bonding in two and three dimensions, demonstrating its significance in crystallography and material science (Trilleras et al., 2008).

Interaction with Adenosine Receptors

Research has shown that certain pyrazolo[3,4-d]pyrimidine analogues, including those with a 3-chlorophenyl group, exhibit affinity for A1 adenosine receptors. This finding is crucial for understanding the compound's potential applications in pharmacology and neuroscience (Harden et al., 1991).

Microwave Irradiation Synthesis

The compound has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation, highlighting its use in innovative synthetic chemistry techniques (Al‐Zaydi, 2009).

CK1 Inhibitors Discovery

In cancer and central nervous system disorder research, derivatives of N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have been identified as novel inhibitors of casein kinase 1 (CK1). This discovery is vital for therapeutic applications in oncology and neurology (Yang et al., 2012).

Antimicrobial and Antitumor Activities

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial and antitumor activities, indicating the compound's potential in developing new pharmaceutical agents (Luo et al., 2017), (El-Morsy et al., 2017).

作用機序

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation . Additionally, some pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit EGFR tyrosine kinase , a receptor that plays a crucial role in cell growth and differentiation .

Mode of Action

Similar compounds have been reported to interact with their targets, such as cdk2 and egfr tyrosine kinase, by binding to their active sites and inhibiting their activities . This inhibition disrupts the signals that stimulate the proliferation of malignant (cancer) cells .

Biochemical Pathways

The inhibition of cdk2 and egfr tyrosine kinase can affect multiple cellular pathways, including cell cycle regulation and signal transduction pathways involved in cell growth and differentiation .

Pharmacokinetics

Similar compounds have been reported to have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .

Result of Action

Similar compounds have been reported to exhibit significant cytotoxic activities against various cancer cell lines . For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been reported to induce cell cycle arrest and increase the percentage of apoptotic cells in a time-dependent manner .

特性

IUPAC Name |

4-N-(3-chlorophenyl)-6-N-cyclopentyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6/c23-15-7-6-10-17(13-15)25-20-19-14-24-29(18-11-2-1-3-12-18)21(19)28-22(27-20)26-16-8-4-5-9-16/h1-3,6-7,10-14,16H,4-5,8-9H2,(H2,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVQQVONYLNMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)

![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)

![1-(4-bromobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017125.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B3017128.png)

![3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3017129.png)

![Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B3017132.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)

![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)